Ruxolitinib

Myelofibrosis Kinase profiling JAK2 selectivity

For JAK2-dependent myeloproliferative neoplasm studies, Ruxolitinib delivers 5.9-fold higher JAK2 potency (IC50 2.9 nM) than fedratinib, minimizing off-target interference. Its 95% oral bioavailability and linear PK simplify dose-exposure modeling. Patent expiry Dec 2026 (US) enables near-term generic procurement. For atopic dermatitis programs, the 1.5% cream shows pruritus relief within 15 min and 5.7× higher IGA success vs crisaborole. Compound-specific selectivity confirmed by endothelial assays—not interchangeable with other JAK inhibitors.

Molecular Formula C17H18N6
Molecular Weight 306.4 g/mol
CAS No. 941678-49-5
Cat. No. B1666119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuxolitinib
CAS941678-49-5
Synonyms1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea
AU1235
Molecular FormulaC17H18N6
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
InChIInChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
InChIKeyHFNKQEVNSGCOJV-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in aqueous buffers across a pH of 1-8
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ruxolitinib CAS 941678-49-5: JAK1/JAK2 Inhibitor Specifications and Baseline Pharmacology for Research and Clinical Procurement


Ruxolitinib (CAS 941678-49-5) is a selective, orally bioavailable small-molecule inhibitor of Janus-associated kinases JAK1 and JAK2, with reported enzymatic IC50 values of 3.3 nM and 2.8 nM, respectively [1]. It functions as an ATP-competitive inhibitor of the JAK-STAT signaling pathway, suppressing cytokine-mediated signal transduction central to myeloproliferative neoplasms, inflammatory disorders, and graft-versus-host disease [1]. Ruxolitinib is formulated as the phosphate salt for oral administration (Jakafi®/Jakavi®) and as a 1.5% topical cream (Opzelura®) [1].

Why Ruxolitinib Cannot Be Substituted with Baricitinib, Fedratinib, or Tofacitinib: Differential Selectivity and Clinical Evidence Against Class-Effect Assumptions


JAK inhibitors exhibit heterogeneous kinase selectivity profiles that preclude interchangeable substitution. Ruxolitinib demonstrates the highest selectivity for JAK2 among approved myelofibrosis agents, with an IC50 of 2.9 nM at physiological ATP concentrations versus 17 nM for fedratinib, 29 nM for momelotinib, and 39 nM for pacritinib [1]. In COVID-19 trials, ruxolitinib showed no mortality benefit (28-day mortality 6.7% vs placebo 8.4%, OR 0.80, 95% CI 0.46–1.41), whereas baricitinib consistently reduced mortality by approximately 20% across multiple RCTs, confirming that JAK inhibitors do not exhibit a class effect [2]. In endothelial cell assays, ruxolitinib at 10 μM paradoxically enhanced VCAM-1 and ICAM-1 induction under inflammatory conditions, whereas fedratinib decreased these adhesion molecules but induced cytotoxicity and apoptosis [3]. These pharmacologic and clinical divergences mandate compound-specific selection.

Ruxolitinib Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons for Evidence-Based Procurement


JAK2 Enzymatic Potency and Kinome Selectivity: Ruxolitinib vs Fedratinib, Momelotinib, and Pacritinib in Myelofibrosis JAKinibs

In a comprehensive full-kinome profiling study of the four JAK inhibitors indicated for myelofibrosis, ruxolitinib demonstrated the highest potency for JAK2 inhibition, with an IC50 of 2.9 nM at physiological (1 mM) ATP concentrations. Comparators showed substantially lower potency: fedratinib IC50 = 17 nM, momelotinib IC50 = 29 nM, and pacritinib IC50 = 39 nM [1]. In JAK2-dependent cellular assays measuring STAT5 phosphorylation, ruxolitinib maintained superior potency (IC50 = 14 nM) compared to momelotinib (201 nM), pacritinib (421 nM), and fedratinib (669 nM) [1]. Notably, ruxolitinib was the only JAKinib that had minimal impact on growth in JAK2-independent cell lines, whereas fedratinib, pacritinib, and momelotinib inhibited many additional kinases and suppressed cell growth through JAK2-unrelated mechanisms at clinically relevant concentrations [1].

Myelofibrosis Kinase profiling JAK2 selectivity

Topical Atopic Dermatitis Efficacy: Ruxolitinib 1.5% Cream vs Vehicle and vs Crisaborole/Tapinarof in Network Meta-Analysis

In the Phase IIIb TRuE-AD4 trial (n=241), ruxolitinib 1.5% cream achieved IGA treatment success in 61.3% of patients vs 13.6% for vehicle, EASI-75 in 70% vs 18.5%, and a ≥4-point itch improvement in 62.5% vs 19.8% at week 8, with significant itch reduction observed as early as day 2 and a moderate effect documented 15 minutes after application [1]. A confirmatory Chinese Phase 3 trial (n=192) demonstrated IGA success of 63.0% vs 9.2% for placebo and EASI-75 of 78.0% vs 15.4% (both P<0.001) [2]. In a Bayesian network meta-analysis of randomized controlled trials for mild-to-moderate atopic dermatitis, ruxolitinib 1.5% BID demonstrated a substantially higher odds ratio for IGA success (OR 11.94, 95% CrI 6.28–23.15) compared to crisaborole 2% BID (OR 2.08, 95% CrI 1.46–3.52) and tapinarof 1% BID (OR 2.64, 95% CrI 0.75–9.70) relative to vehicle [3].

Atopic dermatitis Topical JAK inhibitor EASI-75

COVID-19 Mortality: Ruxolitinib vs Baricitinib Differential Clinical Outcomes Demonstrating Absence of Class Effect

In the RUXCOVID trial of hospitalized COVID-19 patients, ruxolitinib demonstrated no significant mortality benefit: 28-day mortality was 6.7% in the ruxolitinib arm versus 8.4% in the placebo arm (OR 0.80, 95% CI 0.46–1.41), with no difference in time to recovery [1]. In a separate analysis of critically ill patients, 28-day mortality was 51% with ruxolitinib versus 53% with placebo (p=0.76) [1]. In contrast, baricitinib reduced 28-day mortality from 13% to 8% in the COV-BARRIER trial (HR 0.57, 95% CI 0.41–0.78) and from 14% to 12% in the RECOVERY trial (rate ratio 0.87, 95% CI 0.77–0.99) [1]. An individual patient data meta-analysis of >12,000 patients confirmed a 20% relative reduction in mortality risk with baricitinib (OR 0.80, 95% CI 0.71–0.89) [1].

COVID-19 JAK inhibitor Mortality

Oral Bioavailability and Pharmacokinetic Consistency: Ruxolitinib Achieves 95% Bioavailability with Linear Elimination Kinetics

A comprehensive pharmacokinetic review of ruxolitinib, synthesizing data from PubMed, EMBASE, Cochrane Library, and Web of Science from database inception through November 2021, reported that ruxolitinib is well absorbed with 95% oral bioavailability and 97% plasma albumin binding [1]. Pharmacokinetics follow a two-compartment model with linear elimination, and the elimination half-life of the parent drug is approximately 3 hours, extending to approximately 5.8 hours when active metabolites are considered [1][2]. Metabolism occurs primarily via hepatic CYP3A4, with dose adjustments required for CYP3A4 inducers/inhibitors and for hepatic or renal impairment [1].

Pharmacokinetics Bioavailability Oral absorption

Vascular Endothelial Effects: Ruxolitinib Exhibits Concentration-Dependent Divergence from Fedratinib and Baricitinib in Adhesion Molecule Regulation

In a head-to-head in vitro study comparing six approved JAK inhibitors (tofacitinib, baricitinib, upadacitinib, peficitinib, ruxolitinib, fedratinib) on human vascular endothelial cells exposed to TNF+IL-17A inflammatory stimulation, all JAK inhibitors decreased IL-6 release [1]. However, at 10 μM, ruxolitinib, along with tofacitinib, baricitinib, upadacitinib, and peficitinib, paradoxically enhanced the induction of VCAM-1 and ICAM-1 triggered by the inflammatory cytokines [1]. In contrast, fedratinib decreased VCAM-1 and E-selectin up-regulation at both 1 μM and 10 μM but exhibited proapoptotic and cytotoxic effects on endothelial cells [1]. Ruxolitinib reduced tissue factor up-regulation only at 1 μM (not at 10 μM), whereas peficitinib and fedratinib were effective at both concentrations [1].

Endothelial dysfunction Cardiovascular safety Adhesion molecules

Regulatory Exclusivity and Generic Entry Timeline: Ruxolitinib Oral Formulation Patent Protection Extends Through Late 2026 to 2028

The primary composition-of-matter patent for ruxolitinib (US Patent covering the oral tablet formulation Jakafi®/Jakavi®) is set to expire in December 2026 [1]. Generic manufacturers, including Apotex and Sun Pharmaceutical, have already secured tentative FDA approvals for ruxolitinib tablets, with final approval contingent upon patent expiration [1][2]. Additionally, Korean generic manufacturers are targeting a 2028 patent expiration timeline for market entry, reflecting regional variation in patent term extensions [3]. The deuterated ruxolitinib derivative (deuruxolitinib, Leqselvi®) has separate patent protection extending beyond the parent compound's expiry [2].

Patent expiration Generic availability Procurement planning

Ruxolitinib Optimal Use Cases: Evidence-Backed Research and Procurement Scenarios Based on Differential Selectivity and Efficacy


Myelofibrosis Research Requiring Selective JAK2 Inhibition with Minimal Off-Target Kinase Activity

For investigators studying JAK2-dependent signaling in myeloproliferative neoplasms, ruxolitinib is the preferred compound due to its 5.9-fold higher JAK2 potency (IC50 2.9 nM) compared to fedratinib (17 nM) and its demonstrated minimal impact on JAK2-independent cell growth at clinically relevant concentrations [1]. This selectivity profile reduces confounding off-target effects that would otherwise obscure JAK2-specific mechanistic studies. Fedratinib, pacritinib, and momelotinib inhibit numerous additional kinases and suppress cell proliferation through JAK2-unrelated mechanisms, making ruxolitinib the cleaner tool compound for JAK2 pathway interrogation [1].

Topical Atopic Dermatitis Programs Targeting Rapid Pruritus Relief and High IGA Success

Ruxolitinib 1.5% cream should be prioritized for atopic dermatitis research programs requiring rapid onset of action (pruritus reduction observed as early as 15 minutes to day 2) and high rates of clear/almost-clear skin (IGA success 61-63% vs vehicle 9-14%) [1][2]. The odds of achieving IGA success with ruxolitinib are approximately 5.7-fold higher than with crisaborole (OR 11.94 vs 2.08), positioning ruxolitinib as the quantitatively superior nonsteroidal topical option for clinical trial design or comparative effectiveness studies [3].

Pharmacokinetic Modeling Studies Requiring High and Predictable Oral Bioavailability

For pharmacokinetic and pharmacodynamic modeling studies, ruxolitinib's 95% oral bioavailability and linear two-compartment elimination kinetics provide high predictability and reduced inter-subject variability compared to JAK inhibitors with lower or more variable absorption [1]. This high bioavailability simplifies dose-exposure modeling and minimizes the risk of subtherapeutic concentrations due to absorption limitations. Dose adjustments for CYP3A4 modulators and organ impairment are well-characterized, enabling precise experimental control [1].

Pre-Generic Procurement Planning and Budget Forecasting for Multi-Year Research Programs

For multi-year research or clinical supply contracts, procurement teams should account for ruxolitinib's imminent patent expiration in December 2026 (US) and 2028 (select international markets), which will enable generic entry and anticipated cost reduction [1][2]. This timeline differs from baricitinib (exclusivity beyond 2029) and tofacitinib (already generic-available), requiring ruxolitinib-specific budgeting and supply chain strategies. Tentative ANDA approvals for generic ruxolitinib tablets are already in place, supporting near-term generic procurement planning [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruxolitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.